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Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and a proposed synthetic route for 2-(1-Methylcyclobutyl)acetaldehyde. Due to the limited

availability of specific experimental data for this compound in published literature, this

document leverages established chemical principles and data from analogous structures to

present a detailed guide for its synthesis and characterization. This guide is intended to serve

as a valuable resource for researchers interested in the synthesis and potential applications of

novel cyclobutane derivatives.

Chemical Structure and Properties
2-(1-Methylcyclobutyl)acetaldehyde is an organic compound featuring a cyclobutane ring

substituted with a methyl group and an acetaldehyde moiety at the same carbon position.

Chemical Structure:

Molecular Formula: C₇H₁₂O[1]
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Molecular Weight: 112.17 g/mol [1]

CAS Number: 1849285-72-8[1]

Physical and Chemical Properties (Predicted)
Due to the absence of specific experimental data for 2-(1-Methylcyclobutyl)acetaldehyde, the

following properties are predicted based on general characteristics of similar aliphatic

aldehydes.

Property Predicted Value

Boiling Point ~140-160 °C (at 760 mmHg)

Density ~0.9 g/cm³

Appearance Colorless liquid

Solubility
Soluble in organic solvents (e.g., ether,

dichloromethane), sparingly soluble in water.

Proposed Synthesis
A plausible synthetic route for 2-(1-Methylcyclobutyl)acetaldehyde involves a two-step

process starting from 1-methylcyclobutanecarbonitrile, proceeding through reduction to the

corresponding alcohol, followed by oxidation to the aldehyde.

Synthetic Workflow

1-Methylcyclobutanecarbonitrile 2-(1-Methylcyclobutyl)ethan-1-amine  Reduction (e.g., LiAlH4)   2-(1-Methylcyclobutyl)ethanol  Diazotization (e.g., NaNO2, H2SO4)   2-(1-Methylcyclobutyl)acetaldehyde  Oxidation (e.g., PCC)  

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-(1-Methylcyclobutyl)acetaldehyde.

Experimental Protocols
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The following are detailed, generalized experimental protocols for the proposed synthetic route.

These are based on standard organic chemistry laboratory techniques for analogous

transformations.

Step 1: Synthesis of (1-Methylcyclobutyl)methanol

This step involves the reduction of 1-methylcyclobutanecarbonitrile. A common method for

reducing nitriles to primary alcohols is via their corresponding amines followed by diazotization.

Materials:

1-Methylcyclobutanecarbonitrile

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Anhydrous diethyl ether or tetrahydrofuran (THF)

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄)

Distilled water

Sodium bicarbonate (NaHCO₃) solution

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions

Protocol:

Reduction to Amine: A solution of 1-methylcyclobutanecarbonitrile in anhydrous diethyl

ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous

diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

The reaction mixture is then allowed to warm to room temperature and stirred for several

hours until the reaction is complete (monitored by TLC or GC).
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The reaction is carefully quenched by the sequential addition of water and a sodium

hydroxide solution.

The resulting precipitate is filtered off, and the organic layer is separated. The aqueous

layer is extracted with diethyl ether.

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield 2-(1-methylcyclobutyl)ethan-1-amine.

Diazotization to Alcohol: The crude amine is dissolved in aqueous sulfuric acid and cooled

to 0 °C.

A solution of sodium nitrite in water is added dropwise while maintaining the temperature

below 5 °C.

The reaction mixture is stirred at this temperature for a period and then allowed to warm to

room temperature.

The mixture is then heated to ensure complete conversion to the alcohol.

After cooling, the reaction mixture is extracted with diethyl ether.

The combined organic layers are washed with saturated sodium bicarbonate solution and

brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure, and the resulting crude (1-

methylcyclobutyl)methanol can be purified by distillation.

Step 2: Oxidation to 2-(1-Methylcyclobutyl)acetaldehyde

This step involves the oxidation of the primary alcohol to the corresponding aldehyde.

Pyridinium chlorochromate (PCC) is a common reagent for this transformation, minimizing

over-oxidation to the carboxylic acid.

Materials:

(1-Methylcyclobutyl)methanol
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Pyridinium chlorochromate (PCC)

Anhydrous dichloromethane (DCM)

Silica gel

Diethyl ether

Standard laboratory glassware

Protocol:

A solution of (1-methylcyclobutyl)methanol in anhydrous dichloromethane is added to a

stirred suspension of pyridinium chlorochromate in anhydrous dichloromethane at room

temperature.

The reaction mixture is stirred for a few hours until the starting material is consumed

(monitored by TLC or GC).

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a

pad of silica gel to remove the chromium salts.

The filtrate is concentrated under reduced pressure to yield the crude 2-(1-
Methylcyclobutyl)acetaldehyde.

The crude product can be purified by distillation under reduced pressure to obtain the final

product.

Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for 2-(1-
Methylcyclobutyl)acetaldehyde based on the analysis of similar chemical structures.

¹H NMR Spectroscopy
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 t 1H -CHO

~2.3 d 2H -CH₂-CHO

~1.8-2.0 m 4H cyclobutane -CH₂-

~1.6-1.8 m 2H cyclobutane -CH₂-

~1.1 s 3H -CH₃

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) Assignment

~203 -CHO

~50 -CH₂-CHO

~38 -C(CH₃)-

~35 cyclobutane -CH₂-

~25 -CH₃

~18 cyclobutane -CH₂-

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (aliphatic)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1460 Medium C-H bend (methylene)

~1380 Medium C-H bend (methyl)

Mass Spectrometry (MS)
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m/z Interpretation

112 [M]⁺ (Molecular ion)

97 [M - CH₃]⁺

83 [M - CHO]⁺

69 [M - C₃H₇]⁺

55 [C₄H₇]⁺

43 [C₃H₇]⁺

29 [CHO]⁺

Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of 2-(1-
Methylcyclobutyl)acetaldehyde or its involvement in any signaling pathways. Further

research is required to elucidate any potential pharmacological or biological effects.

Conclusion
This technical guide provides a foundational understanding of 2-(1-
Methylcyclobutyl)acetaldehyde, focusing on its chemical structure and a proposed synthetic

methodology. While specific experimental data for this compound is scarce, the provided

protocols and predicted spectroscopic data, based on well-established chemical principles for

analogous compounds, offer a solid starting point for researchers. The lack of information on its

biological activity highlights an opportunity for future investigation into the potential applications

of this and related novel cyclobutane derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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